

(S)-(-)-Pantoprazole Sodium Salt stability in different aqueous solutions

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Compound of Interest

Compound Name: (S)-(-)-Pantoprazole Sodium Salt

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Technical Support Center: (S)-(-)-Pantoprazole Sodium Salt

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **(S)-(-)-Pantoprazole Sodium Salt** in various aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the stability of **(S)-(-)-Pantoprazole Sodium Salt** in aqueous solutions?

A1: The stability of **(S)-(-)-Pantoprazole Sodium Salt** is highly dependent on the pH of the aqueous solution.^{[1][2][3]} It is an acid-labile compound, meaning it degrades rapidly in acidic conditions, but it is relatively stable in neutral to alkaline solutions.^{[1][4][5]}

Q2: My pantoprazole solution turned yellow after preparation. What does this indicate?

A2: A yellow discoloration of the solution is a common indicator of acidic degradation.^[1] This is often observed when the pH of the solution is low.

Q3: Can I store reconstituted **(S)-(-)-Pantoprazole Sodium Salt** solutions? If so, for how long?

A3: The storage stability of reconstituted pantoprazole solutions depends on the solvent, concentration, temperature, and exposure to light. For instance, a 4 mg/mL solution in 0.9% sodium chloride (NS) is stable for 3 days at room temperature (20°C to 25°C) in glass vials or for 28 days if refrigerated (2°C to 8°C) in polypropylene syringes.[6][7][8] Solutions diluted in 5% dextrose in water (D5W) or NS in PVC minibags also have specific stability periods at room temperature and under refrigeration.[6][7][8] Always refer to specific stability data for your conditions.

Q4: What are the major degradation products of pantoprazole under stress conditions?

A4: Under forced degradation conditions, the primary degradation products are pantoprazole sulfide and pantoprazole sulfone.[9][10] Acidic and oxidative stress conditions, in particular, lead to the formation of these impurities.[9]

Q5: Is **(S)-(-)-Pantoprazole Sodium Salt** sensitive to light?

A5: Yes, pantoprazole can degrade upon exposure to light (photolytic degradation).[4][9][11] It is advisable to protect solutions from light, especially during long-term storage.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Action(s)
Rapid loss of pantoprazole concentration in solution.	The pH of the aqueous solution is too low (acidic).	Ensure the pH of your solution is neutral or alkaline (pH > 7). [1] Use appropriate buffers to maintain a stable pH.
Inconsistent results in stability studies.	Fluctuation in storage temperature. Exposure to light. Improper solution preparation.	Maintain a constant and controlled temperature throughout the experiment. Protect samples from light by using amber vials or covering them with aluminum foil. Ensure accurate and consistent preparation of solutions, including the use of calibrated equipment.
Precipitation observed in the solution.	The concentration of pantoprazole exceeds its solubility in the chosen solvent.	Review the solubility data for pantoprazole in your specific solvent.[1] You may need to adjust the concentration or choose a different solvent system.
Appearance of unknown peaks in HPLC chromatogram.	Degradation of pantoprazole. Presence of impurities in the starting material.	Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify the retention times of potential degradation products.[9][10] Ensure the purity of your (S)-(-)-Pantoprazole Sodium Salt.

Data on Stability of (S)-(-)-Pantoprazole Sodium Salt

Table 1: pH-Dependent Stability of Pantoprazole

pH	Condition	Half-life	Observation
4.4	0.1N HCl, heated	-	Significant degradation.[6]
5.0	Ambient Temperature	~2.8 hours[3]	Rapid degradation.
7.8	Ambient Temperature	~220 hours[3]	Relatively stable.
>7	-	-	Chemically stable.[1]
12.2	0.1N NaOH, heated	-	Stable.[6]

Table 2: Stability in Intravenous (IV) Solutions

Concentration	Solution	Storage Container	Temperature	Duration of Stability (>90% initial concentration)
4 mg/mL	0.9% NaCl (NS)	Glass Vials	20°C to 25°C	3 days[6][7][8]
4 mg/mL	0.9% NaCl (NS)	Polypropylene Syringes	2°C to 8°C	28 days[6][7][8]
0.4 mg/mL	5% Dextrose (D5W)	PVC Minibags	20°C to 25°C	2 days[6][7][8]
0.4 mg/mL	5% Dextrose (D5W)	PVC Minibags	2°C to 8°C	14 days[6][7][8]
0.8 mg/mL	5% Dextrose (D5W)	PVC Minibags	20°C to 25°C	3 days[6][7][8]
0.8 mg/mL	5% Dextrose (D5W)	PVC Minibags	2°C to 8°C	28 days[6][7][8]
0.4 mg/mL	0.9% NaCl (NS)	PVC Minibags	20°C to 25°C	3 days[6][7][8]
0.8 mg/mL	0.9% NaCl (NS)	PVC Minibags	20°C to 25°C	3 days[6][7][8]
0.4 mg/mL & 0.8 mg/mL	0.9% NaCl (NS)	PVC Minibags	2°C to 8°C	28 days[6][7][8]

Table 3: Summary of Forced Degradation Studies

Stress Condition	Reagent/Condition	Observation
Acidic	0.1 M HCl to 1 M HCl	Substantial degradation.[9][10][11]
Alkaline	0.1 M NaOH	Stable.[9][11]
Oxidative	3% H ₂ O ₂	Substantial degradation.[9]
Thermal	Dry Heat	Stable.[9]
Photolytic	UV light / Sunlight	Minor degradation.[4][9]

Experimental Protocols & Visualizations

Protocol: Stability-Indicating HPLC Method

A common method for assessing the stability of **(S)-(-)-Pantoprazole Sodium Salt** is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Objective: To quantify the concentration of pantoprazole and separate it from its degradation products.

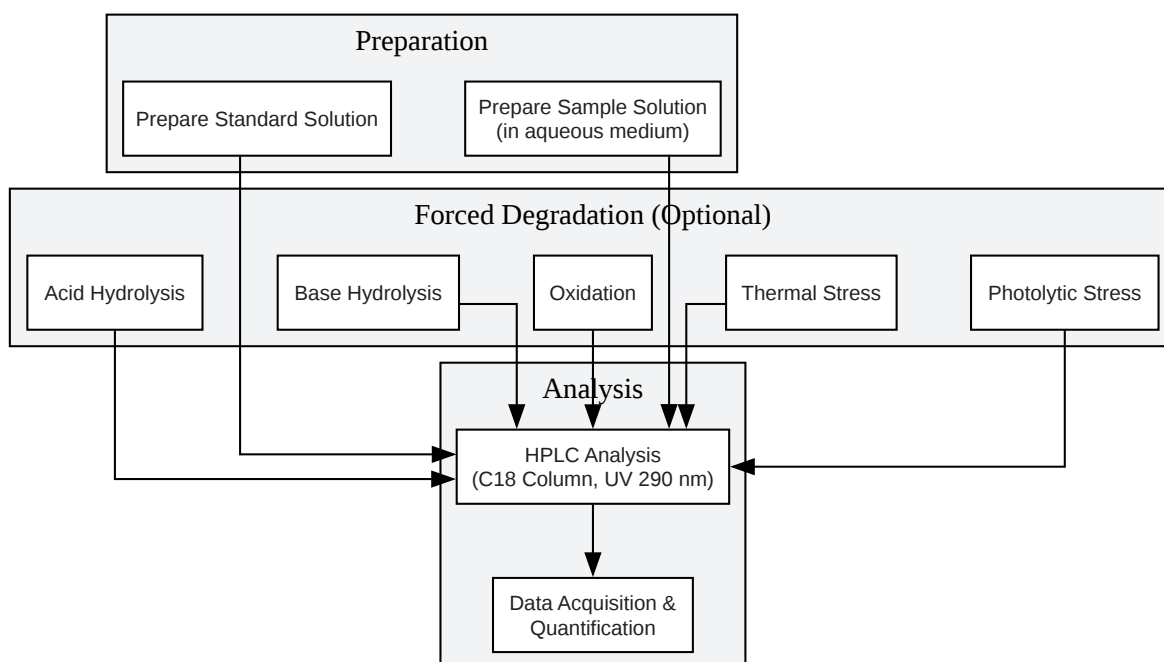
Typical Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., Hypersil ODS).[9]
- Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.01 M phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile).[9]
- Flow Rate: 1 mL/min.[9]
- Detection: UV detection at 290 nm.[9][11]

Procedure:

- Standard Solution Preparation: Prepare a stock solution of **(S)-(-)-Pantoprazole Sodium Salt** of a known concentration in a suitable solvent (e.g., methanol or the mobile phase).[10][11]

- Sample Preparation:
 - For stability studies, solutions of pantoprazole in the desired aqueous medium are prepared.
 - Samples are withdrawn at specified time intervals.
 - Samples may require dilution with the mobile phase before injection.
- Forced Degradation Sample Preparation:
 - Acidic: Treat the stock solution with hydrochloric acid (e.g., 0.1 M HCl) for a specific duration.[\[10\]](#)[\[11\]](#)
 - Alkaline: Treat the stock solution with sodium hydroxide (e.g., 0.1 M NaOH).[\[10\]](#)
 - Oxidative: Treat the stock solution with hydrogen peroxide (e.g., 3% H₂O₂).
 - Thermal: Expose the solid drug or a solution to elevated temperatures.
 - Photolytic: Expose a solution to UV light or sunlight.[\[4\]](#)
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: The concentration of pantoprazole in the samples is determined by comparing the peak area of pantoprazole with that of the standard solution.

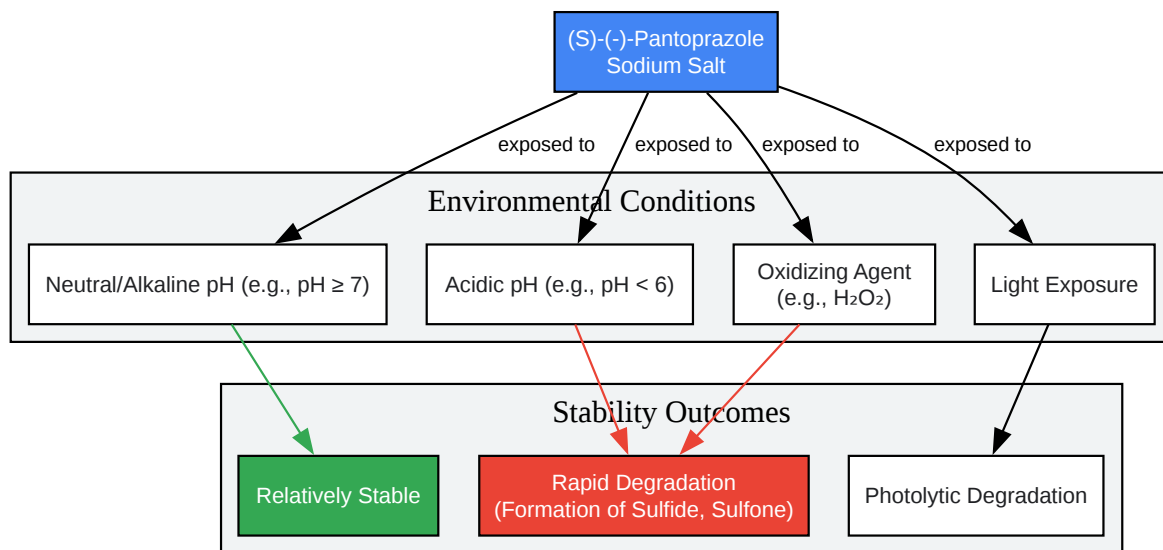


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Caption: Experimental workflow for a typical stability study of **(S)-(-)-Pantoprazole Sodium Salt**.

Signaling Pathways and Logical Relationships

The degradation of pantoprazole is primarily influenced by the pH of the environment. The following diagram illustrates the logical relationship between environmental conditions and the stability of pantoprazole.



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Caption: Logical relationship between environmental conditions and pantoprazole stability.

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